molecular formula C25H24N4O5 B2749150 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide CAS No. 941989-91-9

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2749150
CAS No.: 941989-91-9
M. Wt: 460.49
InChI Key: MPLJWGSAMAPAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound featuring a quinoline core linked to a piperazine ring substituted with a furan-2-carbonyl group. The structure also includes an acetamide moiety with a furan-2-ylmethyl substituent. This compound’s design integrates multiple pharmacophoric elements: the quinoline scaffold is known for intercalation and receptor-binding properties, the piperazine ring enhances solubility and conformational flexibility, and the furan groups contribute to aromatic interactions and metabolic stability .

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c30-23(26-16-19-5-2-14-32-19)17-34-20-6-1-4-18-8-9-22(27-24(18)20)28-10-12-29(13-11-28)25(31)21-7-3-15-33-21/h1-9,14-15H,10-13,16-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLJWGSAMAPAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CO4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide , with CAS number 941910-13-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The compound features a complex structure that includes:

  • Piperazine ring : Known for enhancing pharmacological profiles.
  • Quinoline moiety : Associated with various biological activities.
  • Furan and acetamide groups : Contributing to its chemical reactivity and biological interactions.

The molecular formula is C28H28N4O4C_{28}H_{28}N_{4}O_{4}, with a molecular weight of 484.5 g/mol .

Synthesis

The synthesis typically involves multi-step reactions that may include:

  • Formation of the piperazine derivative.
  • Coupling with the quinoline derivative.
  • Finalization through acetamide bond formation using acetic acid derivatives or anhydrides.

This synthetic pathway allows for variations that can enhance biological activity .

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased apoptotic rates in treated cell lines .
  • In Vivo Studies : Tumor growth suppression was observed in animal models treated with similar quinoline derivatives, suggesting potential efficacy against various cancers .

Anti-inflammatory Effects

The presence of the furan and quinoline structures suggests promising anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. For example, derivatives have shown IC50 values indicating effective inhibition of COX enzymes .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Mechanisms : The combination of piperazine and quinoline rings has been linked to enhanced antimicrobial activity against various pathogens. Studies indicate that such compounds can inhibit bacterial growth effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide:

StudyFindings
Study ADemonstrated significant apoptosis induction in MCF cell lines with IC50 values around 25.72 μM.
Study BShowed tumor growth suppression in vivo models treated with similar quinoline derivatives.
Study CReported effective COX inhibition with IC50 values indicating strong anti-inflammatory potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Piperazine Substituent Acetamide Substituent Key Features
Target Compound 4-(furan-2-carbonyl) N-(furan-2-ylmethyl) Dual furan moieties; potential for enhanced π-π stacking and solubility
N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a) 4-(2-trifluoromethoxyphenyl) N-(quinolin-2-yl) Electron-withdrawing CF₃O group; increased lipophilicity
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide 4-(furan-2-carbonyl) N-(p-tolyl) Bulky p-tolyl group; reduced steric accessibility vs. furan-2-ylmethyl
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate N/A N-methyl-N-phenyl Dual aromatic substituents; potential for enhanced receptor affinity
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives N/A Variable N-aryl groups Triazole-furan hybrids; demonstrated anti-exudative activity in rats

Key Observations:

Piperazine Substitution :

  • The target compound’s furan-2-carbonyl group on piperazine contrasts with electron-withdrawing groups (e.g., CF₃O in 11a ). Furan’s electron-rich nature may improve interactions with aromatic residues in biological targets, while CF₃O enhances metabolic stability but reduces solubility.
  • Piperazine modifications in analogues like 11a and 11d show that aryl substituents significantly influence binding kinetics and pharmacokinetics.

highlights that furan-containing acetamides exhibit anti-exudative activity, suggesting the target compound may share similar biological effects .

Quinoline Linkage: The 8-oxyquinoline linkage is conserved across analogues (e.g., ), indicating its role in maintaining planar geometry for DNA intercalation or kinase inhibition.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

Quinoline Core Formation : Cyclization of substituted anilines with ketones under acidic conditions to generate the quinoline backbone .

Piperazine Functionalization : Coupling 4-(furan-2-carbonyl)piperazine to the quinoline moiety via nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) to avoid side reactions .

Acetamide Linkage : Reaction of the intermediate with furan-2-ylmethylamine using EDCI/HOBt as coupling agents, followed by purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the final product .
Key Optimization : Adjusting stoichiometry, solvent polarity, and catalyst loadings improves yield (reported 40–60% in analogs) .

Q. Q2. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., 400 MHz in CDCl3_3) resolve signals for the quinoline protons (δ 8.2–9.1 ppm), furan moieties (δ 6.3–7.5 ppm), and piperazine carbons (δ 45–55 ppm) .
  • X-ray Crystallography : Single-crystal diffraction confirms spatial arrangement, including dihedral angles between quinoline and piperazine planes (e.g., 15–25° in analogs) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~520 g/mol) and fragmentation patterns .

Q. Q3. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen for binding to kinases or GPCRs, leveraging structural analogs with reported activity against similar targets .
  • Cellular Assays : Dose-response studies (e.g., 0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. Include controls for autofluorescence due to the furan groups .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict interactions with ATP-binding pockets or allosteric sites .

Advanced Research Questions

Q. Q4. How can synthetic routes be modified to address challenges in regioselectivity during piperazine-quinoline coupling?

Methodological Answer:

  • Protecting Groups : Introduce Boc or Fmoc groups on piperazine to direct substitution to the desired nitrogen atom .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2–4h) and improve regioselectivity via controlled microwave heating (100–120°C) .
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination in toluene/EtOH, achieving >90% regioselectivity in related quinoline-piperazine systems .

Q. Q5. How should researchers resolve contradictions in reported bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out interference from the compound’s fluorophores .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide or oxidized furan) that may affect activity in long-term incubations .
  • Structural Modifications : Synthesize analogs with blocked metabolic sites (e.g., methylated furan) to isolate the parent compound’s effect .

Q. Q6. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s derivatives?

Methodological Answer:

  • Analog Library Design : Synthesize derivatives with variations in:
    • Furan Substituents : Replace furan-2-ylmethyl with thiophene or pyridine groups .
    • Piperazine Linkers : Test 4-(benzoyl)piperazine vs. 4-(sulfonyl)piperazine to assess hydrogen-bonding requirements .
  • QSAR Modeling : Apply ML algorithms (e.g., Random Forest) to correlate electronic descriptors (Hammett σ) with bioactivity .

Q. Q7. How can researchers address solubility and stability issues in in vivo studies?

Methodological Answer:

  • Formulation Optimization : Use PEG-400/water (70:30) or cyclodextrin-based carriers to enhance aqueous solubility (>1 mg/mL) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis at the acetamide bond) .
  • Prodrug Design : Introduce ester or phosphate prodrug moieties to improve bioavailability .

Q. Q8. What methodologies are recommended for studying off-target effects and toxicity?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases/phosphatases (Eurofins Panlabs) to identify off-target inhibition .
  • Genotoxicity Assays : Perform Ames tests (TA98/TA100 strains) and micronucleus assays in CHO-K1 cells .
  • Metabolite Identification : Use 14^{14}C-labeled compound in hepatocyte incubations to track reactive metabolites via radiometric detection .

Specialized Methodological Considerations

Q. Q9. How can computational tools accelerate the discovery of novel analogs with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (target <3), CYP450 inhibition, and BBB permeability .
  • De Novo Design : Apply generative AI (e.g., REINVENT) to generate analogs with optimized furan-piperazine pharmacophores .
  • Free-Energy Perturbation (FEP) : Calculate binding affinity differences for subtle structural changes (e.g., -OCH3_3 vs. -CF3_3 substituents) .

Q. Q10. What advanced analytical techniques are critical for studying metabolite formation in preclinical models?

Methodological Answer:

  • HR-MS/MS : Fragment ions at m/z 320–350 (quinoline core) and m/z 150–180 (furan derivatives) identify major metabolites .
  • NMR-Based Metabolomics : 1^1H-13^13C HSQC tracks metabolic shifts in liver microsomal incubations .
  • Radiolabeled Tracing : Synthesize 3^{3}H-labeled compound for quantitative tissue distribution studies in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.